Cysteic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Aquaculture and Fish Growth

Specific Scientific Field: Aquaculture and Fisheries Science

Application Summary: Cysteic acid is used in the diet of Japanese flounder to promote growth and increase body taurine content .

Methods of Application: Juvenile flounder were fed diets supplemented with 0.25%, 0.5%, or 1.0% cysteic acid for 30 days .

Results and Outcomes: Fish in the 0.25% and 0.5% cysteic acid groups showed significantly better growth than those in the control group. Body taurine content was significantly higher in all cysteic acid groups than in control fish . The expression level of insulin-like growth factor 1 (IGF-1) in 1.0% cysteic acid fish was significantly higher than that in controls .

Glutathione Synthesis

Specific Scientific Field: Nutrition and Biochemistry

Application Summary: Cysteic acid in dietary keratin is metabolized to glutathione and liver taurine in a rat model of human digestion .

Methods of Application: A dietary protein produced from keratin, which contains cysteic acid, was compared to a cysteine-supplemented casein-based diet in a growing rat model for four weeks .

Results and Outcomes: Inclusion of keratin in the diet reduced total protein digestibility from 94% to 86% but significantly increased total dietary cysteine uptake and subsequent liver taurine levels . The keratin diet also significantly increased caecum weight and significantly decreased fat digestibility, resulting in a lower proportion of body fat .

Taurine Synthesis

Specific Scientific Field: Biochemistry and Molecular Biology

Application Summary: Cysteic acid is involved in the synthesis of taurine, an essential amino acid, in Japanese flounder .

Methods of Application: Juvenile flounder were fed diets supplemented with cysteic acid, and the gene expression levels of taurine-synthesizing enzymes, growth hormone (GH), and insulin-like growth factor 1 (IGF-1) were measured .

Results and Outcomes: The results suggest that Japanese flounder can synthesize taurine from cysteic acid, and dietary supplementation with cysteic acid promotes fish growth . The dietary cysteic acid can affect the GH-IGF axis in Japanese flounder .

Metabolism of Cysteic Acid

Specific Scientific Field: Biochemistry and Metabolism

Application Summary: Cysteic acid is metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .

Methods of Application: This metabolic pathway is studied using biochemical and molecular biology techniques .

Results and Outcomes: This metabolic pathway is important for the biosynthesis of taurine in microalgae . By contrast, most taurine in animals is made from cysteine sulfinate .

Antioxidant Synthesis

Application Summary: Cysteic acid is an important rate-limiting factor for the synthesis of glutathione, the most important and abundant antioxidant in the body .

Methods of Application: This application is studied using biochemical and molecular biology techniques .

Results and Outcomes: The high concentration of cysteine in dietary keratin, which contains cysteic acid, is beneficial for the synthesis of glutathione .

Sulfur Amino Acid Content in Aquaculture

Application Summary: Dietary cysteic acid affects the sulfur amino acid content in Japanese flounder .

Methods of Application: Juvenile flounder were fed diets supplemented with cysteic acid, and the sulfur amino acid content was measured .

Results and Outcomes: Dietary supplementation with cysteic acid can affect the sulfur amino acid content in Japanese flounder .

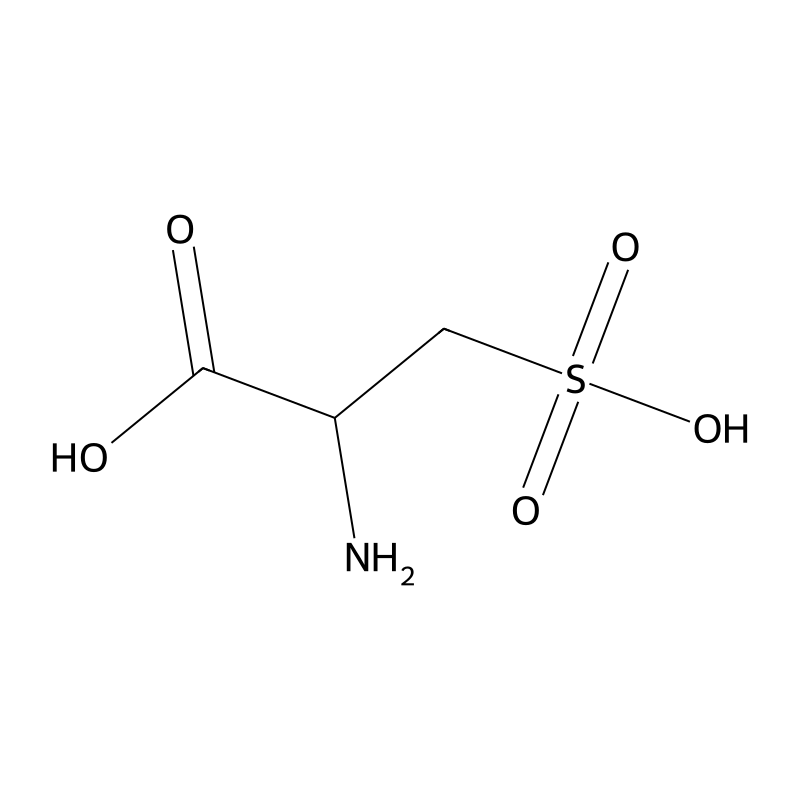

Cysteic acid, also known as 3-sulfo-L-alanine, is an amino acid that results from the oxidation of cysteine. Its chemical formula is . In solution, especially near neutral pH, cysteic acid exists predominantly in its anionic form, denoted as . This compound is categorized as an amino sulfonic acid and plays a significant role in various biological processes, particularly in the metabolism of taurine and hypotaurine in humans .

Cysteic acid's mechanism of action depends on the specific context. In cysteine and methionine metabolism, it acts as an intermediate, transferring a sulfonate group to other molecules through enzymatic reactions []. Research suggests cysteic acid might interact with neurotransmitter receptors, potentially affecting nervous system function, but the exact mechanism requires further investigation [].

- Safety Precautions: Wear gloves, safety glasses, and a lab coat when handling cysteic acid.

- Disposal: Dispose of cysteic acid according to local regulations for laboratory waste.

- Oxidation of Cysteine: The primary reaction leading to the formation of cysteic acid is the complete oxidation of the thiol group in cysteine to a sulfonic acid group. This transformation is crucial for its biological functions .

- Metabolic Pathways: Cysteic acid is further metabolized into 3-sulfolactate, which subsequently converts to pyruvate and sulfite/bisulfite. This conversion is catalyzed by the enzyme L-cysteate sulfo-lyase .

- Formation of Taurine: Cysteic acid can be converted into taurine through interactions with specific enzymes, including cysteine sulfinic acid decarboxylase and glutamate decarboxylase 1 .

Cysteic acid exhibits several biological activities:

- Role in Metabolism: It serves as a precursor in the biosynthesis of taurine, which is essential for various physiological functions, including bile salt formation and osmoregulation .

- Metabolite Function: Cysteic acid acts as a metabolite in both Escherichia coli and human systems, indicating its importance across different biological organisms .

- Enzymatic Reactions: The compound is involved in enzymatic reactions that regulate metabolic pathways, particularly those associated with sulfur-containing compounds .

Cysteic acid can be synthesized through various methods:

- Oxidation of Cysteine: The most common method involves the oxidation of cysteine using oxidizing agents such as hydrogen peroxide or performic acid. This process converts the thiol group into a sulfonic acid group .

- Biological Synthesis: In biological systems, cysteic acid can be synthesized from cysteine through enzymatic reactions facilitated by specific enzymes .

Cysteic acid has several applications:

- Biochemical Research: It is used in studies related to amino acid metabolism and the synthesis of sulfur-containing compounds.

- Nutritional Supplements: Due to its role in taurine synthesis, cysteic acid may have potential applications in dietary supplements aimed at enhancing taurine levels .

- Pharmaceuticals: Research into cysteic acid's interactions and metabolic pathways may lead to therapeutic applications, especially concerning metabolic disorders involving sulfur amino acids .

Interaction studies involving cysteic acid have revealed its significance in various biochemical contexts:

- Enzyme Interactions: Cysteic acid interacts with several enzymes that facilitate its conversion into other biologically relevant compounds. For example, it interacts with cysteine sulfinic acid decarboxylase to produce taurine .

- Metal Ion Catalysis: Transition metals such as copper and iron can catalyze reactions involving cysteic acid, leading to the formation of disulfide bonds and other derivatives .

Cysteic acid shares structural similarities with several other compounds. Below are comparisons highlighting its uniqueness:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Cysteine | Thiol group (-SH) | Precursor to cysteic acid; contains a reactive thiol. |

| Taurine | Sulfonic acid | Derived from cysteic acid; important for physiological functions. |

| Methionine | Thioether | Contains a sulfur atom but lacks the sulfonate group present in cysteic acid. |

| Homocysteine | Thiol group | A metabolite related to cysteine but differs structurally by having an additional carbon. |

Cysteic acid's unique feature is its sulfonate group, which distinguishes it from other sulfur-containing amino acids and contributes to its distinct biochemical roles.

Oxidative Pathways from Cysteine: Enzymatic and Non-Enzymatic Mechanisms

Cysteic acid arises from cysteine through progressive oxidation of the thiol (-SH) group to a sulfonic acid (-SO₃H). Two primary pathways dominate: enzymatic oxidation and non-enzymatic reactions.

Enzymatic Oxidation via Cysteine Dioxygenase (CDO)

In eukaryotes, cysteine dioxygenase (CDO) catalyzes the stereospecific oxidation of l-cysteine to cysteine sulfinic acid (CSA), a precursor to cysteic acid. This non-heme iron enzyme employs a thioether-bound cofactor (Tyr-157-Cys-93) to activate O₂, forming a high-valent iron-oxo intermediate that facilitates thiol oxidation. The reaction proceeds as:

$$ \text{l-cysteine} + \text{O}_2 \xrightarrow{\text{CDO}} \text{cysteine sulfinic acid} $$

CDO’s activity is regulated by intracellular cysteine concentration, making it rate-limiting in taurine biosynthesis. Deficiencies in CDO are linked to neurodegenerative diseases and autoimmune disorders.

Non-Enzymatic Pathways

In prokaryotes and under oxidative stress, cysteine undergoes non-enzymatic oxidation. A notable mechanism involves vitamin B6 (pyridoxal phosphate) and iron, which coordinate to form a cysteine-aldimine intermediate. This reaction generates pyruvate, NH₃, and H₂S through β-elimination of the thiol group. The pathway is significant in bacteria like Silicibacter pomeroyi, where cysteic acid serves as a carbon source.

Key Enzymatic vs. Non-Enzymatic Pathways

| Pathway | Key Components | Products | Organismal Context |

|---|---|---|---|

| Enzymatic | CDO, Fe(II), Tyr-Cys cofactor | CSA, taurine, sulfite | Eukaryotes (mammals, yeast) |

| Non-Enzymatic | Pyridoxal phosphate, Fe, B6 | Pyruvate, NH₃, H₂S | Prokaryotes, oxidative stress |

Sulfur Oxidation Cascades in Prokaryotic vs. Eukaryotic Organisms

Sulfur oxidation pathways diverge sharply between prokaryotes and eukaryotes, reflecting evolutionary adaptations to sulfur availability and metabolic demands.

Prokaryotic Systems: Dissimilatory Sulfonate Metabolism

Prokaryotes like Bilophila wadsworthia and Desulfovibrio spp. degrade cysteic acid via L-cysteate sulfo-lyase (CuyA), a PLP-dependent enzyme that cleaves the C–S bond to yield pyruvate, ammonia, and sulfite. This pathway is critical for sulfonate mineralization in anaerobic environments.

Mechanism of CuyA

- Substrate Binding: l-cysteate binds to CuyA via interactions with conserved Tyr and Ser residues.

- C–S Bond Cleavage: PLP facilitates β-elimination, releasing sulfite and forming a desulfurated intermediate.

- Product Formation: The intermediate hydrolyzes to pyruvate and ammonium.

Eukaryotic Systems: Taurine and Sulfate Biosynthesis

In mammals, cysteic acid is a transient intermediate in taurine production. The pathway involves:

- Cysteine → CSA (CDO)

- CSA → Hypotaurine (cysteine sulfinic acid decarboxylase, CSAD)

- Hypotaurine → Taurine (hypotaurine dehydrogenase)

Species-Specific Taurine Synthesis

| Organism | Key Enzymes/Pathways | Taurine Dependency |

|---|---|---|

| Mammals | CDO → CSAD → Hypotaurine DH | Conditional (diet-dependent) |

| Cats | Low CDO/CSAD | Essential (dietary) |

| Bacteria | CuyA, SuyAB | Sulfonate mineralization |

Intermediary Role in Taurine Biosynthesis: Species-Specific Metabolic Divergence

Cysteic acid’s role in taurine biosynthesis varies dramatically across species, reflecting divergent evolutionary pressures.

Mammalian Taurine Synthesis

In humans and rodents, taurine is synthesized via the cysteine sulfinic acid pathway:

$$ \text{Cysteine} \xrightarrow{\text{CDO}} \text{CSA} \xrightarrow{\text{CSAD}} \text{Hypotaurine} \xrightarrow{\text{Hypotaurine DH}} \text{Taurine} $$

CSAD knockout mice show severe taurine deficiency, underscoring its importance.

Prokaryotic and Archaeal Alternatives

- Microalgae and Chick Embryos: Serine is converted to cysteic acid via 3′-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase, bypassing cysteine entirely.

- Methanogenic Archaea: Cysteate synthase (PLP-dependent) generates cysteic acid from O-phosphoserine and sulfite, a precursor to coenzyme M.

Divergent Pathways in Taurine Biosynthesis

| Pathway | Substrate | Key Enzyme | Product |

|---|---|---|---|

| Mammalian | Cysteine | CDO, CSAD, Hypotaurine DH | Taurine |

| Microalgal | Serine | 2-Aminoacrylate sulfotransferase | Cysteic acid → Taurine |

| Archaeal | O-Phosphoserine | Cysteate synthase | Coenzyme M (via sulfopyruvate) |

Cysteic acid, also known as 3-sulfo-L-alanine, represents a critical intermediate in sulfur amino acid metabolism with the chemical formula HO₃SCH₂CH(NH₂)CO₂H [1]. This amino acid is generated through the oxidation of cysteine, where the thiol group undergoes complete oxidation to form a sulfonic acid group [1]. The enzymatic regulation and catalytic mechanisms involving cysteic acid encompass diverse biochemical pathways that are fundamental to cellular metabolism and redox homeostasis.

Transamination Reactions Mediated by Aspartate Aminotransferase Isoforms

Aspartate aminotransferase represents a pivotal enzyme family in cysteic acid metabolism, functioning as a pyridoxal phosphate-dependent transaminase that catalyzes the reversible transfer of amino groups between cysteic acid and alpha-ketoglutarate [8] [29]. The enzyme exists in two distinct isoforms: cytoplasmic aspartate aminotransferase (cytoplasmic) and mitochondrial aspartate aminotransferase (mitochondrial), which exhibit unique kinetic properties and subcellular localizations [11] [12].

The cytoplasmic isoform demonstrates specific activity toward cysteic acid transamination, catalyzing the reaction: cysteic acid + alpha-ketoglutarate ⇌ glutamate + sulphopyruvate [29]. This reaction has been confirmed to be reversible, establishing a bidirectional metabolic pathway that allows for both cysteic acid utilization and synthesis depending on cellular metabolic demands [29]. The enzyme mechanism follows a ping-pong kinetic pattern involving pyridoxal phosphate as an essential cofactor [13] [30].

Research findings indicate that the transamination of cysteic acid by aspartate aminotransferase demonstrates remarkable substrate specificity [10] [12]. The cysteine aminotransferase activity, which is mediated by aspartate aminotransferase isoforms, shows Km values of 2.89 millimolar for thiosulfate and 7.02 millimolar for 3-mercaptopyruvate when functioning in the broader sulfur metabolism network [24]. The dual functionality of these enzymes enables them to participate in both amino acid metabolism and sulfur compound processing.

| Enzyme Parameter | Cytoplasmic Isoform | Mitochondrial Isoform | Reference |

|---|---|---|---|

| Molecular Weight (kDa) | 46.2 | 47.5 | [11] |

| Subcellular Location | Cytoplasm | Mitochondria | [11] |

| Pyridoxal Phosphate Binding | Lys-259 residue | Lys-259 residue | [11] |

| Primary Tissues | Heart, red blood cells | Liver, kidney | [8] |

The mitochondrial isoform exhibits enhanced thermal stability and demonstrates different kinetic parameters compared to its cytoplasmic counterpart [11]. Both isoforms maintain highly conservative catalytic regions responsible for their enzymatic properties, with the pyridoxal phosphate cofactor covalently bound to a lysine residue at position 259 [11]. This binding is crucial for the enzyme's ability to facilitate the transfer of amino groups from cysteic acid to alpha-ketoglutarate.

Decarboxylation Pathways: Cysteine Sulfinic Acid Decarboxylase and Glutamate Decarboxylase Variants

Cysteine sulfinic acid decarboxylase represents the rate-limiting enzyme in taurine biosynthesis and plays a fundamental role in cysteic acid metabolism [14] [15]. This pyridoxal phosphate-dependent enzyme catalyzes the decarboxylation of 3-sulfino-L-alanine (cysteine sulfinic acid) to produce hypotaurine and carbon dioxide [15]. The enzyme belongs to the group 2 decarboxylase family and demonstrates significant evolutionary conservation across multiple species [16].

Structural studies reveal that cysteine sulfinic acid decarboxylase functions as a homodimer with distinct substrate-binding domains [19]. The crystal structure analysis demonstrates that substrate recognition involves specific side chains forming the substrate-binding cavity, with Phe94 serving as a critical determinant for substrate specificity [19]. Mutation of Phe94 to serine significantly alters both the catalytic properties and stability of the enzyme [19].

The kinetic parameters of cysteine sulfinic acid decarboxylase vary significantly across species, reflecting evolutionary adaptations to different metabolic requirements [36]. In rainbow trout, the enzyme exhibits a three-residue substrate recognition motif with the sequence Phe126/Ser146/Tyr148, which contributes to high catalytic efficiency [36]. In contrast, Japanese flounder demonstrates a different recognition motif (Phe88/Asn108/Phe110) that results in lower catalytic efficiency [36].

| Species | Recognition Motif | Catalytic Efficiency | Expression Level | Reference |

|---|---|---|---|---|

| Rainbow Trout | Phe126/Ser146/Tyr148 | High | Responsive to cysteine | [36] |

| Japanese Flounder | Phe88/Asn108/Phe110 | Low | Less responsive | [36] |

| Mouse | Conserved active site | Standard | Tissue-specific | [19] |

| Human | 98% homology to rat | Variable | Conditionally essential | [14] |

Glutamate decarboxylase variants also participate in cysteic acid metabolism through alternative decarboxylation pathways [3] [17]. The enzyme exists in two primary isoforms: glutamate decarboxylase 67 kilodalton and glutamate decarboxylase 65 kilodalton, encoded by different genes located on separate chromosomes [17]. Both isoforms utilize pyridoxal phosphate as a cofactor and demonstrate the ability to process cysteic acid substrates under specific conditions [3].

The decarboxylation mechanism involves the formation of a Schiff base linkage between pyridoxal phosphate and lysine residue 405 [17]. The reaction proceeds through a canonical mechanism where pyridoxal phosphate is stabilized through base-stacking with an adjacent histidine residue [17]. Research demonstrates that dimerization is essential for maintaining enzymatic function, as the active site is located at the interface between subunits [17].

Knockout studies using cysteine sulfinic acid decarboxylase-deficient mice demonstrate the critical importance of this enzyme in taurine biosynthesis [14]. These studies revealed that disruption of the enzyme leads to an 83% decrease in plasma taurine concentration and significant mortality in offspring, which can be rescued by taurine supplementation [14]. The research confirms that cysteine sulfinic acid decarboxylase activity determines the dietary requirement for taurine across different species [14].

Sulfurtransferase Interactions in Microbial Redox Networks

Sulfurtransferases represent a diverse family of enzymes that facilitate sulfur atom transfer from donor molecules to nucleophilic acceptors, playing crucial roles in microbial redox networks involving cysteic acid metabolism [22] [26]. These enzymes are classified into distinct subfamilies based on their substrate specificity, including thiosulfate:cyanide sulfurtransferases and 3-mercaptopyruvate sulfurtransferases [24].

The 3-mercaptopyruvate sulfurtransferase subfamily demonstrates significant interaction with cysteic acid-derived metabolites in microbial systems [25] [28]. This enzyme catalyzes the transfer of sulfane sulfur from 3-mercaptopyruvate to various acceptor molecules, generating hydrogen sulfide and other sulfur-containing compounds [22]. Research indicates that the enzyme exhibits a relatively low Km value of 2.9 ± 0.3 micromolar for hydrogen sulfide, supporting efficient catabolism of sulfur substrates [22].

Microbial sulfurtransferase networks demonstrate complex regulatory mechanisms that respond to environmental sulfur availability [23] [25]. The BigR operon in plant pathogens such as Xylella fastidiosa and Agrobacterium tumefaciens encodes a bifunctional sulfur transferase and sulfur dioxygenase enzyme that is essential for hydrogen sulfide oxidation under hypoxic conditions [23]. This system is regulated by the transcriptional repressor BigR, which is inactivated by hydrogen sulfide and polysulfides, leading to operon transcription [23].

| Enzyme System | Organism | Function | Km Value | Reference |

|---|---|---|---|---|

| 3-Mercaptopyruvate Sulfurtransferase | Various bacteria | Sulfur transfer | 2.9 ± 0.3 μM (H₂S) | [22] |

| BigR Operon Enzymes | X. fastidiosa | H₂S oxidation | Not determined | [23] |

| CysA2 Sulfurtransferase | M. tuberculosis | Dual activity | 2.89 mM (thiosulfate) | [24] |

| Rhodanese Subfamily | Multiple species | Cyanide detoxification | Variable | [24] |

The interaction between sulfurtransferases and thioredoxin proteins represents another critical aspect of microbial redox networks [26]. Bimolecular fluorescence complementation studies demonstrate compartment- and partner-specific interactions between sulfurtransferases and thioredoxin isoforms in Arabidopsis thaliana [26]. These interactions require intact cysteine residues in the redox-active site of thioredoxins, indicating that the redox site participates in both catalytic activity and protein-protein interactions [26].

Mycobacterium tuberculosis expresses a dual sulfurtransferase (CysA2) that exhibits activity against both thiosulfate and 3-mercaptopyruvate substrates [24]. This enzyme demonstrates Km values of 2.89 millimolar for thiosulfate and 7.02 millimolar for 3-mercaptopyruvate, indicating substrate versatility that enhances survival under varying environmental conditions [24]. The enzyme belongs to the essential sulfur assimilation pathway and is secreted during infection, suggesting its importance in pathogenesis [24].

Research on sulfur-oxidizing bacteria reveals sophisticated networks of sulfurtransferases that ultimately deliver sulfur to complex oxidation systems [43]. The heterodisulfide reductase-like complex and lipoate-binding proteins serve as central players in dissimilatory sulfur oxidation pathways [43]. Bioinformatic analyses demonstrate that cytoplasmic systems are consistently accompanied by sets of sulfurtransferases, including DsrE proteins, TusA, and rhodaneses [43].

The sulfur transferase network operates through dynamic equilibrium rather than strict unidirectional transfer [43]. Each enzyme maintains a pool of bound sulfur, and metabolic flux can shift depending on cellular requirements [43]. Studies using model sulfur oxidizers from Aquificota and Pseudomonadota demonstrate that DsrE3C and DsrE3B proteins function as homotrimers that donate sulfur to TusA [43]. The rhodanese-like protein Rhd442 exhibits bidirectional sulfur exchange capabilities with both TusA and DsrE3C, highlighting the network's flexibility [43].

Interface Between Taurine Metabolism and Gamma-Aminobutyric Acid Systems

Enzymatic Cross-Reactivity and Substrate Versatility

The metabolic interface between taurine biosynthesis and gamma-aminobutyric acid systems demonstrates remarkable enzymatic versatility, with cysteic acid serving as a crucial bridging substrate [1] [2]. Glutamate Decarboxylase-like 1 (GADL1) represents a pivotal enzyme in this metabolic intersection, catalyzing the decarboxylation of cysteic acid to taurine with high efficiency [1] [2]. Despite its nomenclature suggesting glutamate decarboxylase activity, GADL1 demonstrates no detectable activity toward glutamate, instead showing pronounced substrate specificity for cysteic acid with a Michaelis constant of 0.22 mM.

The tissue-specific expression patterns of GADL1 reveal strategic metabolic positioning within the central nervous system and peripheral tissues. High-level expression occurs in skeletal muscle, brain, and kidney tissues, where taurine concentrations are physiologically elevated [1] [2]. This distribution pattern suggests that GADL1-mediated cysteic acid decarboxylation provides an alternative pathway for taurine synthesis, particularly in tissues where the primary cysteine sulfinic acid decarboxylase pathway may be insufficient.

Competitive Interactions with Gamma-Aminobutyric Acid Receptors

The structural similarity between taurine and gamma-aminobutyric acid enables competitive interactions at receptor sites, creating a complex regulatory network where cysteic acid metabolism indirectly influences gamma-aminobutyric acid signaling. Taurine demonstrates potent activation of extrasynaptic gamma-aminobutyric acid receptors in thalamic neurons, with effective concentrations as low as 10 μM. This activation occurs through preferential binding to gamma-aminobutyric acid receptors rather than glycine receptors at physiological concentrations, despite taurine's structural similarity to both neurotransmitters.

Cysteic acid itself exhibits inhibitory effects on hypotaurine transport systems, with an inhibition constant of 16.4 ± 3.6 μM. This competitive inhibition creates a regulatory feedback mechanism where elevated cysteic acid concentrations can modulate taurine availability and, consequently, gamma-aminobutyric acid receptor activation. The inhibition is non-competitive with respect to glutamate transport, suggesting distinct binding sites and transport mechanisms.

Metabolic Pathway Integration Data

| Enzyme/Protein | Cysteic Acid Interaction | Kinetic Parameters | Tissue Distribution | Functional Significance |

|---|---|---|---|---|

| Glutamate Decarboxylase-like 1 (GADL1) | Substrate - decarboxylation to taurine | Km = 0.22 mM (cysteic acid) | Brain, skeletal muscle, kidney | Alternative taurine synthesis pathway |

| Cysteine Sulfinic Acid Decarboxylase (CSAD) | Weak substrate - lower affinity than cysteine sulfinic acid | Km = 0.18 mM (cysteine sulfinic acid) | Brain, liver, kidney | Primary taurine synthesis pathway |

| Glutamate Decarboxylase (GAD) | Alternative substrate - Km = 5.4 mM | Km = 5.4 mM (cysteic acid) | Brain (widespread) | Secondary pathway for taurine production |

| Hypotaurine Transporter | Product transport inhibition | IC50 = 16.4 ± 3.6 μM | Brain synaptosomes | Regulates cellular taurine levels |

| GABA_A Receptors | Competitive inhibition with taurine | EC50 ~50 μM (taurine) | Thalamus, cerebellum | Neuromodulation via taurine |

| Glycine Receptors | Competitive inhibition with taurine | EC50 ~100 μM (taurine) | Thalamus, spinal cord | Neuromodulation via taurine |

Role in Glutathione Homeostasis and Cellular Redox Buffering

Cysteine Oxidation Cascade and Glutathione Synthesis

Cysteic acid represents the terminal oxidation product in the cysteine oxidation cascade, forming through sequential oxidation of cysteine via cysteine sulfinic acid. This oxidation pathway directly impacts glutathione homeostasis by depleting the cysteine pool available for glutathione synthesis, as cysteine availability constitutes the rate-limiting step in glutathione biosynthesis. The conversion of cysteine to cysteic acid is catalyzed by cysteine lyase in the presence of sulfite, producing cysteic acid and hydrogen sulfide as byproducts.

The cellular redox environment determines the extent of cysteine oxidation to cysteic acid. Under oxidative stress conditions, the glutathione-to-glutathione disulfide ratio decreases from normal values exceeding 100:1 to values below 10:1, creating conditions favorable for irreversible cysteine oxidation. This oxidative environment promotes the formation of cysteic acid through protein disulfide isomerase and glutaredoxin-mediated reactions.

Redox Signaling and Protein Modification

The formation of cysteic acid from cysteine residues in proteins represents an irreversible post-translational modification that can alter protein function and stability. This modification occurs through the intermediate formation of sulfenic acid, which can be further oxidized to sulfinic acid and ultimately to cysteic acid. The oxidation process is facilitated by hydrogen peroxide and other reactive oxygen species generated during normal cellular metabolism and oxidative stress conditions.

Cysteic acid formation in proteins creates unique conformational changes due to the introduction of a negatively charged sulfonate group. Nuclear magnetic resonance analysis of peptides containing cysteic acid reveals altered secondary structure preferences, with increased propensity for extended conformations compared to the corresponding cysteine-containing peptides. These conformational changes can modulate protein-protein interactions and enzymatic activity.

Cellular Redox Buffering Systems

| Redox System Component | Cysteic Acid Relationship | Redox Potential (mV) | Cellular Concentration | Regulatory Function |

|---|---|---|---|---|

| Glutathione (GSH) | Indirect - via cysteine oxidation pathway | -230 (intracellular) | 1-10 mM (intracellular) | Primary antioxidant buffer |

| Glutathione Disulfide (GSSG) | Formation enhanced by cysteic acid oxidation | -140 (extracellular) | 0.1-1 mM (intracellular) | Oxidative stress indicator |

| Glutathione Reductase (GR) | Activity affected by sulfur amino acid levels | NADPH dependent | μM range | Maintains GSH levels |

| Glutaredoxin (Grx) | Substrate for deglutathionylation | GSH/GSSG dependent | μM range | Protein deglutathionylation |

| Cysteine/Cystine Couple | Cysteic acid as terminal oxidation product | -140 to -160 | 40-50 μM (extracellular) | Extracellular redox signaling |

| Protein Disulfide Isomerase (PDI) | Substrate for disulfide rearrangement | Variable | μM range | Protein folding quality control |

Subcellular Compartmentalization of Redox Control

The subcellular distribution of cysteic acid and its metabolic enzymes creates distinct redox microenvironments within cells. Mitochondrial compartments maintain different redox potentials compared to cytoplasmic compartments, with cysteic acid formation occurring preferentially in oxidizing compartments such as the endoplasmic reticulum and extracellular space. This compartmentalization allows for precise control of redox-sensitive processes and prevents inappropriate oxidative modifications in reducing environments.

Cysteine transport mechanisms across cellular membranes play crucial roles in maintaining redox homeostasis and preventing excessive cysteic acid formation. The Excitatory Amino Acid Transporter 3 (EAAT3) specifically transports cysteine into neurons, providing substrate for glutathione synthesis while preventing extracellular oxidation to cysteic acid. This transport system operates through a pH-dependent mechanism that requires cysteine deprotonation for efficient transport.

Sulfonate Group Transfer Mechanisms in Secondary Metabolite Synthesis

Sulfotransferase Family Diversity and Substrate Specificity

The sulfotransferase enzyme family demonstrates remarkable diversity in substrate specificity and biological function, with cysteic acid serving as both a substrate and a regulatory molecule in sulfonate group transfer reactions. Cytosolic sulfotransferases utilize 3'-phosphoadenosine 5'-phosphosulfate as the primary sulfonate donor, catalyzing the transfer of sulfonate groups to hydroxyl and amino groups of various substrates. The evolution of sulfotransferase specificity has resulted in distinct subfamilies capable of recognizing structurally diverse substrates, from simple phenolic compounds to complex steroids and xenobiotics.

Recent discoveries have revealed that adenosine 5'-phosphosulfate can also function as an active sulfonate donor, expanding the repertoire of sulfonate transfer mechanisms. This finding suggests that cysteic acid, with its sulfonate group, may participate in sulfonate relay mechanisms similar to those observed in antibiotic biosynthesis pathways. The engineering of sulfotransferases with enhanced activity toward adenosine 5'-phosphosulfate has achieved sulfonate group equivalent values exceeding 4.0 for various substrates.

Activating Sulfotransferases and Metabolite Modification

A unique class of sulfotransferases, termed "activating sulfotransferases," catalyzes the sulfonate modification of β-hydroxyacyl substrates to create favorable leaving groups for subsequent reactions. These enzymes, found in polyketide synthase and olefin synthase pathways, utilize sulfonate group transfer as a mechanism for metabolite activation rather than permanent modification. The CurM polyketide synthase sulfotransferase demonstrates this mechanism by sulfonating β-hydroxy groups to facilitate decarboxylation and terminal alkene formation.

The structural basis of activating sulfotransferases reveals a distinct protein family with unique active site architecture compared to conventional sulfotransferases. Crystal structures of these enzymes show a dynamic active-site flap that influences substrate selectivity and product formation. This structural feature allows for the accommodation of bulky substrate molecules while maintaining specificity for sulfonate group transfer.

Secondary Metabolite Synthesis Integration

| Sulfotransferase Type | Cysteic Acid Role | Sulfonate Donor | Substrate Specificity | Biological Function |

|---|---|---|---|---|

| Cytosolic Sulfotransferases (SULTs) | Potential substrate for sulfonation | PAPS (3'-phosphoadenosine 5'-phosphosulfate) | Phenols, steroids, xenobiotics | Detoxification, hormone regulation |

| Membrane-bound Sulfotransferases | Membrane-associated sulfonate transfer | PAPS | Glycosaminoglycans, proteins | Extracellular matrix modification |

| Activating Sulfotransferases | Hydroxyl group activation | PAPS | β-hydroxyacyl substrates | Metabolite activation |

| Arylsulfate Sulfotransferases | Sulfonate relay mechanism | Sulfated compounds | Aromatic compounds | Antibiotic biosynthesis |

| Bacterial Sulfotransferases | Secondary metabolite synthesis | PAPS/APS | Natural products | Defense compounds |

| Plant Sulfotransferases | Sulfur assimilation pathway | PAPS | Flavonoids, glucosinolates | Stress response |

Biosynthetic Pathway Integration

The integration of cysteic acid metabolism with secondary metabolite synthesis pathways occurs through multiple mechanisms, including direct sulfonate group transfer and metabolic precursor provision. In actinomycete bacteria, sulfotransferases involved in sulfonamide antibiotic biosynthesis demonstrate the ability to utilize cysteic acid-derived sulfonate groups for metabolite modification. The ascamycin biosynthetic pathway exemplifies this integration, where sulfotransferases catalyze the introduction of sulfonate groups into nucleoside antibiotics.

Cysteine sulfinic acid decarboxylase enzymes from various bacterial sources exhibit broad substrate specificity, accepting cysteic acid as an alternative substrate for the production of taurine and related sulfonated metabolites. The engineered variant Undec1A-1180 demonstrates enhanced catalytic efficiency toward cysteic acid, with specific activity reaching 24.1 ± 1.6 U/mg, representing a 5.62-fold improvement over the wild-type enzyme. This enhanced activity suggests potential applications in biotechnological production of sulfonated compounds.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant